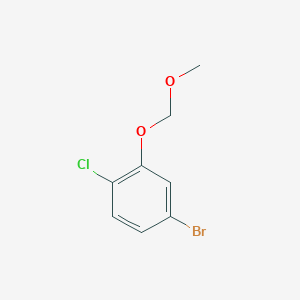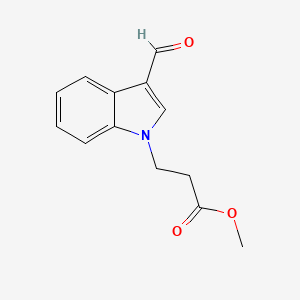
2-(cyclobutylmethoxy)-5-fluoroaniline
Übersicht
Beschreibung
2-(cyclobutylmethoxy)-5-fluoroaniline is an organic compound with the molecular formula C11H14FNO. This compound is characterized by the presence of a cyclobutylmethoxy group and a fluorine atom attached to an aniline ring. It is a versatile material used in various scientific research applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
2-(cyclobutylmethoxy)-5-fluoroaniline is utilized in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
Mode of Action
The specific mode of action of 2-Cyclobutylmethoxy-5-fluoroaniline is currently unknown due to the lack of detailed studies
Biochemical Pathways
Given its potential role in cancer therapy, it may influence pathways related to cell proliferation and apoptosis
Result of Action
Given its potential role in cancer therapy, it may induce cell death (apoptosis) in cancer cells or inhibit their proliferation.
Biochemische Analyse
Biochemical Properties
2-Cyclobutylmethoxy-5-fluoroaniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified to interact with thymidylate kinase, isoprenoid biosynthesis enzymes, acyl-transferase, and DNA metabolism enzymes
Cellular Effects
2-Cyclobutylmethoxy-5-fluoroaniline influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact DNA metabolism and cell wall metabolites . These effects are essential for understanding its potential therapeutic applications and its role in cellular processes.
Molecular Mechanism
The molecular mechanism of 2-Cyclobutylmethoxy-5-fluoroaniline involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to inhibit thymidylate kinase and acyl-transferase, which are critical for DNA synthesis and lipid metabolism, respectively . These interactions highlight its potential as a therapeutic agent in cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Cyclobutylmethoxy-5-fluoroaniline change over time. Studies have shown that it undergoes degradation and exhibits long-term effects on cellular function. For instance, changes in the metabolome were observed over 4 hours, emphasizing the importance of careful controls in these studies . Understanding its stability and degradation is crucial for its application in research and therapy.
Metabolic Pathways
2-Cyclobutylmethoxy-5-fluoroaniline is involved in several metabolic pathways, including thymidylate kinase, isoprenoid biosynthesis, and DNA metabolism . These pathways are crucial for its biochemical activity and potential therapeutic applications. Understanding its role in these pathways can provide insights into its mechanism of action and potential side effects.
Transport and Distribution
The transport and distribution of 2-Cyclobutylmethoxy-5-fluoroaniline within cells and tissues involve various transporters and binding proteins. It has been shown to interact with specific transporters that facilitate its localization and accumulation within cells . These interactions are essential for its effectiveness as a therapeutic agent and its impact on cellular processes.
Subcellular Localization
The subcellular localization of 2-Cyclobutylmethoxy-5-fluoroaniline is crucial for its activity and function. It is directed to specific compartments or organelles within the cell, where it exerts its effects. For instance, it has been predicted to localize in the outer membrane and extracellular regions . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(cyclobutylmethoxy)-5-fluoroaniline typically involves the reaction of 2-fluoroaniline with cyclobutylmethanol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution to attach the cyclobutylmethoxy group to the aniline ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(cyclobutylmethoxy)-5-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .
Vergleich Mit ähnlichen Verbindungen
2-Fluoroaniline: A simpler analogue with a fluorine atom attached to the aniline ring.
4-Fluoroaniline: Another isomer with the fluorine atom in the para position relative to the amino group.
Uniqueness: 2-(cyclobutylmethoxy)-5-fluoroaniline is unique due to the presence of the cyclobutylmethoxy group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where specific reactivity or binding characteristics are required .
Eigenschaften
IUPAC Name |
2-(cyclobutylmethoxy)-5-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-9-4-5-11(10(13)6-9)14-7-8-2-1-3-8/h4-6,8H,1-3,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVDVFCHGDJEFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=C(C=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


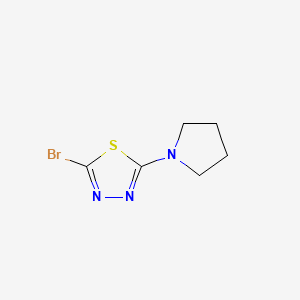
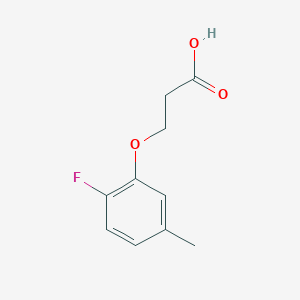


![Benzoic acid, 4-[[(phenylmethoxy)amino]methyl]-, methyl ester](/img/structure/B1400023.png)

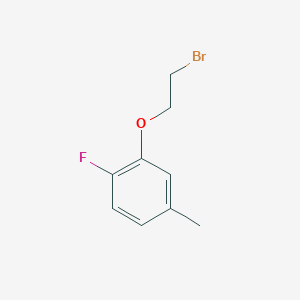
amine](/img/structure/B1400029.png)
![N-[(1-methyl-1H-indol-5-yl)methyl]cyclopropanamine](/img/structure/B1400030.png)
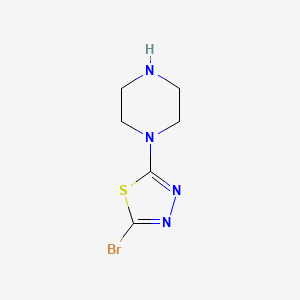
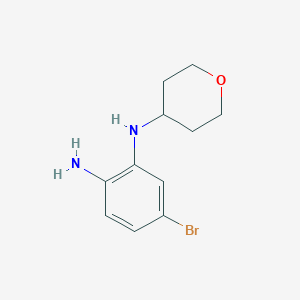
![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta-[c]pyrazol-3-amine](/img/structure/B1400035.png)
